5-Fluorouracil

Description

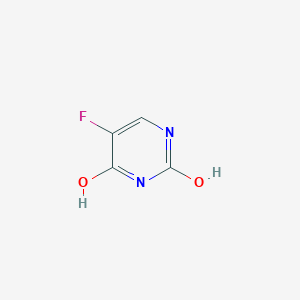

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | fluorouracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fluorouracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020634 | |

| Record name | 5-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorouracil is a white to nearly white crystalline powder; practically odorless. Used as an anti neoplastic drug, chemosterilant for insects. (EPA, 1998), Solid | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Decomposes at 282-283 °C; sublimes (0.1 mm): 190-200 °C | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL; PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE; SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN, Soluble in methanol-water mixtures, Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol., In water, 1.11X10+4 mg/L at 22 °C, 5.86e+00 g/L | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to practically white crystalline powder, Crystals from water or methanol-ether | |

CAS No. |

51-21-8 | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Fluorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorouracil [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluorouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3P01618RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 540-541 °F (EPA, 1998), 282-283, 282 °C (decomposes), 280 - 282 °C | |

| Record name | FLUOROURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUOROURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fluorouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014684 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical and Developmental Context of 5 Fluorouracil Research

Discovery and Early Mechanistic Hypotheses

The journey of 5-Fluorouracil (5-FU) began in the 1950s, a period of burgeoning understanding of nucleic acid biosynthesis. A pivotal observation by Abraham Cantarow and Karl Paschkis in 1954 revealed that liver tumors exhibited a higher uptake of radioactive uracil (B121893) compared to normal liver cells. wikipedia.org This finding sparked the interest of Dr. Charles Heidelberger at the University of Wisconsin's McArdle Laboratory for Cancer Research. ndhi.orgqub.ac.uk Heidelberger, who had prior experience with fluorine's inhibitory effects on vital enzymes, hypothesized that a fluorine-substituted analogue of uracil could selectively impede tumor growth by interfering with nucleic acid synthesis. wikipedia.orgndhi.org

This led to a collaboration with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, who successfully synthesized this compound in 1957. wikipedia.orgndhi.org Initial experiments in mice demonstrated the compound's marked ability to inhibit tumor growth. wikipedia.org The foundational hypothesis was that 5-FU, due to its structural similarity to uracil, would be preferentially utilized by rapidly proliferating cancer cells, thereby disrupting their replication. ndhi.orgdrugdiscoverynews.com

The early mechanistic hypotheses centered on two primary concepts:

Inhibition of Thymidylate Synthase (TS): The primary and most well-understood early hypothesis was that 5-FU acts as an inhibitor of thymidylate synthase. wikipedia.orgtaylorandfrancis.com This enzyme is crucial for the synthesis of thymidylate (dTMP), a necessary component of DNA. wikipedia.orgmdpi.com The theory posited that by blocking this enzyme, 5-FU would lead to a "thymineless death" in cancer cells due to the inability to produce DNA for replication. wikipedia.org

Incorporation into Nucleic Acids: Researchers also theorized that 5-FU could be incorporated into both RNA and DNA, leading to cellular toxicity. ndhi.orgnih.gov The idea was that the presence of this fraudulent base would interfere with the normal function and synthesis of these vital macromolecules. ndhi.org

The first clinical trials in humans, reported in 1958 by Anthony R. Curreri, Fred J. Ansfield, Forde A. McIver, Harry A. Waisman, and Charles Heidelberger, provided the initial evidence of 5-FU's activity against cancer in patients. wikipedia.org These early studies, while demonstrating modest efficacy, laid the groundwork for decades of research into this foundational chemotherapeutic agent. drugdiscoverynews.com

Evolution of Understanding of this compound's Biological Activities

The initial understanding of this compound's (5-FU) mechanism of action, primarily focused on the inhibition of thymidylate synthase (TS), has significantly evolved over the past several decades. wikipedia.orgnih.gov While TS inhibition remains a cornerstone of its cytotoxic effects, extensive research has unveiled a more complex and multifaceted mechanism involving the incorporation of its metabolites into both RNA and DNA. mdpi.comnih.govoup.com

Elucidation of Metabolic Pathways:

Upon entering a cell, 5-FU is converted into several active metabolites through various enzymatic pathways. frontiersin.orginvivogen.combccancer.bc.ca This intracellular conversion is essential for its anticancer activity. invivogen.com The key active metabolites and their primary roles are:

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite is a potent and irreversible inhibitor of thymidylate synthase. frontiersin.orginvivogen.combccancer.bc.ca FdUMP forms a stable ternary complex with TS and a reduced folate cofactor, effectively blocking the synthesis of deoxythymidine monophosphate (dTMP). nih.govaacrjournals.org The resulting depletion of dTMP leads to an imbalance in the deoxynucleotide pool, hindering DNA synthesis and repair, which ultimately triggers cell death. nih.govnih.gov

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). frontiersin.orgbccancer.bc.ca This "fraudulent" RNA disrupts normal RNA processing and function, including the maturation of ribosomal RNA (rRNA) and transfer RNA (tRNA), as well as mRNA splicing. mdpi.combccancer.bc.caoup.com The incorporation of FUTP into RNA has been recognized as a key mechanism contributing to the cytotoxic effects of 5-FU. oup.comoup.com

Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be misincorporated into DNA instead of deoxythymidine triphosphate (dTTP). oup.comfrontiersin.org This incorporation leads to DNA damage and fragmentation, further contributing to the drug's cytotoxic effects. oup.comresearchgate.net

The Dual Role of RNA and DNA Incorporation:

Initially, the focus was heavily on the DNA-damaging aspects of 5-FU, primarily through TS inhibition. drugdiscoverynews.com However, subsequent research has highlighted the significant, and perhaps predominant, role of RNA-related damage. drugdiscoverynews.comoup.com Studies have shown that the incorporation of 5-FU into RNA is substantially higher than its incorporation into DNA. oup.comnih.gov This has led to the understanding that disrupting RNA metabolism is a major contributor to 5-FU's anticancer activity. oup.com More recent studies have even suggested that for certain cancers, like those of the gastrointestinal tract, the primary mechanism of cell death is through interference with RNA synthesis rather than DNA damage. mit.edu

The evolution of understanding 5-FU's biological activities has moved from a singular focus on TS inhibition to a more comprehensive view that encompasses the intricate interplay of its various metabolites and their effects on both DNA and RNA metabolism. This deeper understanding has been crucial in developing strategies to enhance its efficacy and in exploring new therapeutic combinations. researchgate.net

Interactive Data Table: Key Metabolites of this compound and their Primary Functions

| Metabolite | Primary Target | Primary Effect |

| Fluorodeoxyuridine monophosphate (FdUMP) | Thymidylate Synthase (TS) | Inhibition of DNA synthesis |

| Fluorouridine triphosphate (FUTP) | RNA | Disruption of RNA processing and function |

| Fluorodeoxyuridine triphosphate (FdUTP) | DNA | DNA damage and fragmentation |

Molecular and Cellular Mechanisms of 5 Fluorouracil Action

Intracellular Metabolic Activation of 5-Fluorouracil

This compound (5-FU) is a prodrug that requires intracellular conversion into its active metabolites to exert its cytotoxic effects. This activation process is complex, involving multiple anabolic pathways that ultimately lead to the formation of fluoropyrimidine metabolites that interfere with DNA and RNA synthesis. oup.comcancernetwork.comtaylorandfrancis.com The balance between these anabolic pathways and the catabolism of 5-FU is a critical determinant of its therapeutic efficacy. oup.comcancernetwork.com

Anabolic Pathways and Key Enzymes

The intracellular activation of 5-FU occurs through three primary enzymatic pathways. These pathways convert 5-FU into fluorinated nucleotide analogs that can disrupt normal cellular processes.

The most direct route for 5-FU activation is through the action of orotate (B1227488) phosphoribosyltransferase (OPRT). karger.comnih.goviiarjournals.org This enzyme directly converts 5-FU to 5-fluorouridine (B13573) monophosphate (FUMP) in a single step, utilizing phosphoribosyl pyrophosphate (PRPP) as a cofactor. researchgate.netnih.govmdpi.com This pathway is considered a primary mechanism for 5-FU activation in many cancer cells. iiarjournals.org The level of OPRT expression and activity in tumor cells can significantly influence their sensitivity to 5-FU. karger.comnih.govaacrjournals.orgspandidos-publications.com

An alternative pathway for 5-FU activation involves a two-step process initiated by uridine (B1682114) phosphorylase (UP). researchgate.netnih.govimrpress.com UP first converts 5-FU to 5-fluorouridine (FUR) using ribose-1-phosphate (B8699412) as a co-substrate. imrpress.comnih.gov Subsequently, uridine kinase (UK) phosphorylates FUR to form FUMP. researchgate.netmdpi.comimrpress.com The activity of both UP and UK are crucial for the efficiency of this pathway. taylorandfrancis.comimrpress.com

A third pathway involves the enzymes thymidine (B127349) phosphorylase (TP) and thymidine kinase (TK). nih.govspandidos-publications.comnih.gov TP, which is also known as platelet-derived endothelial cell growth factor (PD-ECGF), catalyzes the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (B1346552) (FUDR). nih.govhilarispublisher.comfrontiersin.org Following this, TK phosphorylates FUDR to produce the active metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). researchgate.netspandidos-publications.comresearchgate.net The expression of TP and TK can vary among different tumor types and may influence the efficacy of 5-FU-based therapies. iiarjournals.orgwjgnet.comaacrjournals.org

Table 1: Key Enzymes in the Anabolic Activation of this compound

| Enzyme Name | Abbreviation | Pathway | Function in 5-FU Activation |

| Orotate Phosphoribosyltransferase | OPRT | OPRT Pathway | Directly converts 5-FU to FUMP. karger.comnih.goviiarjournals.org |

| Uridine Phosphorylase | UP | UP/UK Pathway | Converts 5-FU to 5-fluorouridine (FUR). researchgate.netnih.govimrpress.com |

| Uridine Kinase | UK | UP/UK Pathway | Phosphorylates FUR to FUMP. researchgate.netmdpi.comimrpress.com |

| Thymidine Phosphorylase | TP | TP/TK Pathway | Converts 5-FU to 5-fluoro-2'-deoxyuridine (FUDR). nih.govspandidos-publications.comnih.gov |

| Thymidine Kinase | TK | TP/TK Pathway | Phosphorylates FUDR to FdUMP. researchgate.netspandidos-publications.comresearchgate.net |

Uridine Phosphorylase (UP) and Uridine Kinase (UK) Pathway

Formation of Active Fluoropyrimidine Metabolites

The initial anabolic steps lead to the formation of FUMP, which serves as a central precursor for the ultimate active metabolites of 5-FU. These metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP), are responsible for the cytotoxic effects of the drug. researchgate.netnih.govtocris.com

The formation of Fluorodeoxyuridine Monophosphate (FdUMP) is a critical step in the mechanism of action of 5-FU. mdpi.compatsnap.com FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis. mdpi.compharmgkb.orgspandidos-publications.com

FdUMP can be generated through multiple routes. spandidos-publications.comnih.gov In one pathway, FUMP is phosphorylated to fluorouridine diphosphate (B83284) (FUDP), which is then converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase. researchgate.netnih.govresearchgate.net FdUDP is subsequently dephosphorylated to yield FdUMP. researchgate.netresearchgate.net Alternatively, as described in the TP/TK pathway, 5-FU can be converted to FUDR by thymidine phosphorylase and then phosphorylated by thymidine kinase to directly form FdUMP. researchgate.netresearchgate.netpharmgkb.org The inhibition of TS by FdUMP leads to a depletion of the intracellular pool of dTTP, which in turn disrupts DNA replication and repair, ultimately leading to cell death. mdpi.comspandidos-publications.com

Fluorodeoxyuridine Triphosphate (FdUTP)

Fluorodeoxyuridine triphosphate (FdUTP) is one of the active metabolites of this compound (5-FU) that contributes to its cytotoxic effects through mechanisms involving DNA damage. frontiersin.orgchemicalbook.com After 5-FU enters a cell, it undergoes a series of metabolic conversions. chemicalbook.com One pathway involves the conversion of 5-FU to fluorodeoxyuridine monophosphate (FdUMP), which can then be further phosphorylated to fluorodeoxyuridine diphosphate (FdUDP) and subsequently to FdUTP. nih.gov

The primary mechanism by which FdUTP exerts its cytotoxic effect is through its misincorporation into the DNA strand during replication. patsnap.comspandidos-publications.com DNA polymerases can mistakenly recognize FdUTP as the natural nucleotide deoxythymidine triphosphate (dTTP) and incorporate it into the growing DNA chain. frontiersin.orgspandidos-publications.com This incorporation of FdUTP into DNA leads to DNA damage, including the formation of strand breaks. patsnap.comnih.gov The presence of the fluorine atom in the DNA structure can disrupt normal DNA function and repair processes, ultimately contributing to cell death. patsnap.com Some research suggests that the accumulation of 5-FU in the genome, rather than the immediate excision of uracil (B121893), is correlated with its cytotoxicity in mammalian cells. nih.gov

Fluorouridine Triphosphate (FUTP)

Fluorouridine triphosphate (FUTP) is another key active metabolite of this compound (5-FU) that primarily exerts its cytotoxic effects by interfering with RNA synthesis and function. chemicalbook.comnih.gov Inside the cell, 5-FU can be converted to fluorouridine monophosphate (FUMP), which is then phosphorylated twice to form FUTP. spandidos-publications.com

Inhibition of Deoxyribonucleic Acid (DNA) Synthesis

Thymidylate Synthase (TS) Inhibition by FdUMP

A primary mechanism of action of this compound (5-FU) is the inhibition of deoxyribonucleic acid (DNA) synthesis through the potent suppression of thymidylate synthase (TS) by its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). researchgate.netnih.govmdpi.com TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of DNA. wikipedia.org The inhibition of TS by FdUMP is a key factor in the anticancer activity of 5-FU. spandidos-publications.com

FdUMP acts as a suicide inhibitor of TS. spandidos-publications.comnih.gov It binds to the nucleotide-binding site on the TS enzyme, effectively blocking the normal substrate, dUMP, from accessing this site. researchgate.net This inhibition is mediated through the formation of a stable covalent complex. researchgate.netontosight.ai

Formation of Ternary Complex with 5,10-Methylenetetrahydrofolate (CH2THF)

The inhibition of thymidylate synthase (TS) by the this compound (5-FU) metabolite, fluorodeoxyuridine monophosphate (FdUMP), is critically dependent on the formation of a stable ternary complex. researchgate.netnih.gov This complex consists of the TS enzyme, FdUMP, and the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). researchgate.netnih.govmdpi.com CH2THF acts as the methyl donor in the normal conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) catalyzed by TS. researchgate.net

When FdUMP binds to the nucleotide-binding site of TS, it forms a covalent bond with the enzyme. researchgate.netontosight.ai The presence of CH2THF is essential for stabilizing this interaction, leading to the formation of a highly stable ternary complex. researchgate.netresearchgate.net This stable structure effectively locks the enzyme in an inactive state, preventing it from catalyzing the synthesis of dTMP. researchgate.net The intracellular concentration of CH2THF can influence the stability of this inhibitory complex and, consequently, the cytotoxic efficacy of 5-FU. ontosight.airesearchgate.net

Deoxynucleotide Imbalance and DNA Damage

The inhibition of thymidylate synthase (TS) by the fluorodeoxyuridine monophosphate (FdUMP) and the subsequent formation of the stable ternary complex leads to a significant disruption in the intracellular pool of deoxynucleotides, which in turn causes DNA damage. frontiersin.orgresearchgate.net The primary consequence of TS inhibition is the depletion of deoxythymidine monophosphate (dTMP), which leads to a reduction in the levels of deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis. nih.gov

This depletion of dTTP creates an imbalance among the other deoxynucleotides (dATP, dGTP, and dCTP) through various cellular feedback mechanisms. nih.govresearchgate.net This deoxynucleotide pool imbalance severely disrupts the processes of DNA synthesis and repair, ultimately resulting in significant DNA damage. nih.govmdpi.com Furthermore, the blockage of the conversion of deoxyuridine monophosphate (dUMP) to dTMP leads to an accumulation of dUMP. This can result in increased levels of deoxyuridine triphosphate (dUTP), which can be mistakenly incorporated into DNA in place of dTTP, further contributing to DNA damage. frontiersin.orgnih.gov

Direct DNA Incorporation of FdUTP

Beyond the indirect DNA damage caused by thymidylate synthase inhibition, this compound (5-FU) can also exert a direct damaging effect on DNA through the incorporation of its metabolite, fluorodeoxyuridine triphosphate (FdUTP). frontiersin.orgpatsnap.com This metabolite is structurally similar to deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. frontiersin.org

During the process of DNA replication, DNA polymerases can mistakenly recognize FdUTP and incorporate it into the newly synthesized DNA strand instead of dTTP. frontiersin.orgspandidos-publications.com The presence of the fluorine atom at the C-5 position of the uracil base within the DNA structure is an anomaly. chemicalbook.com This incorporation leads to the production of faulty DNA, which can result in DNA strand breaks and fragmentation, thereby inhibiting proper DNA replication. patsnap.comspandidos-publications.comnih.gov This direct incorporation of a fluorinated nucleotide represents a distinct mechanism of 5-FU-induced cytotoxicity, complementing the effects of thymidylate synthase inhibition. frontiersin.org The cell's DNA mismatch repair (MMR) system may recognize the incorporated FdUTP as an error, triggering a futile cycle of repair that can also contribute to cell death. tandfonline.com

DNA Strand Breaks

The incorporation of 5-FU's metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), into DNA is a significant contributor to its cytotoxic effects. oup.com This process leads to the formation of DNA strand breaks. oup.com The repair of DNA containing misincorporated FdUMP or dUMP by base excision repair (BER) and mismatch repair (MMR) can result in nicks and gaps in the single DNA strand. spandidos-publications.com An accumulation of these single-strand breaks (SSBs) at stalled replication forks can subsequently induce double-strand breaks (DSBs). spandidos-publications.com

Furthermore, studies have shown that pretreatment of colorectal cancer cells with 5-FU enhances the persistence of DNA damage. nih.gov For instance, while the phosphorylation of histone H2AX (a marker of DSBs) is transient after induction by agents like neocarzinostatin, in cells pre-treated with 5-FU, this phosphorylation can last for at least 24 hours. nih.gov This prolonged damage is attributed to 5-FU's interference with homologous recombination repair (HRR), a key pathway for repairing DSBs. nih.gov

Mutagenic Incorporation Processes

The incorporation of 5-FU into DNA is not only cytotoxic but also mutagenic. nih.gov The metabolite 5-fluorodeoxyuridine triphosphate (FdUTP) can be directly incorporated into the genomic DNA. nih.gov This process has been shown to induce a characteristic mutational pattern, particularly T>G substitutions within a CTT context. nih.govbiorxiv.org This mutagenic effect is thought to contribute to the evolution of tumors and may increase the risk of secondary malignancies. nih.govbiorxiv.org

Kinetic studies have revealed that the efficiency of 5FdUTP incorporation by DNA polymerase η varies depending on the template base, indicating a potential for mutagenic events. osti.gov For example, 5FdUTP was incorporated more efficiently opposite adenine (B156593) (dA) compared to guanine (B1146940) (dG) or inosine, suggesting that the presence of certain DNA lesions could lead to a more mutagenic incorporation of 5-FU. osti.gov The structural similarity of the dA:5FdUTP base pair to the natural dA:dTTP pair in the active site of polymerase η facilitates this incorporation. researchgate.netoup.com

Role of Translesion Synthesis (TLS) DNA Polymerases in this compound Incorporation

Translesion synthesis (TLS) DNA polymerases play a crucial role in the incorporation and bypass of 5-FU in DNA. researchgate.netoup.com Research has shown that upon administration of 5-FU, the expression of DNA polymerase η (polη), a Y-family TLS polymerase, is upregulated. researchgate.netoup.comnih.gov This suggests that polη is a primary responder in the process of incorporating 5-FU into DNA. researchgate.netoup.comnih.gov

Crystal structures of polη complexed with DNA and 5FdUTP have provided insights into this mechanism, showing that the dA:5FdUTP base pair resembles the natural dA:dTTP pair within the enzyme's active site. researchgate.netoup.comnih.gov Furthermore, REV3, a catalytic subunit of the TLS polymerase ζ (Polζ), has been identified as a critical factor for tolerance to 5-fluorodeoxyuridine (FUdR), an active metabolite of 5-FU. plos.org REV3 facilitates bypass replication on DNA templates damaged by FUdR and is involved in activating the intra-S checkpoint, which helps to suppress the incorporation of FUdR into the genome and maintain chromosome stability. plos.org

Interference with Ribonucleic Acid (RNA) Function and Processing

Beyond its impact on DNA, this compound (5-FU) significantly interferes with RNA function and processing, a mechanism that is increasingly recognized as a major contributor to its cytotoxic effects. nih.govoup.commdpi.com

RNA Incorporation of FUTP

Once inside the cell, 5-FU is metabolized into 5-fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of the natural nucleotide, uridine triphosphate (UTP). mdpi.complos.org This incorporation of FUTP into RNA is a key mechanism of 5-FU's cytotoxicity. oup.com In fact, studies have shown that the incorporation of 5-FU into RNA can be thousands of times higher than its incorporation into DNA. nih.gov The substitution of uracil with this compound in RNA leads to the formation of fraudulent RNA, which can disrupt a multitude of cellular processes. wikipedia.org

The consequences of FUTP incorporation are far-reaching, affecting RNA processing and stability. mdpi.com It has been shown to inhibit the maturation of ribosomal RNA (rRNA) and transfer RNA (tRNA), as well as disrupt the splicing of pre-messenger RNA (pre-mRNA). mdpi.comoup.com Specifically, 5-FU can inhibit the pseudouridylation of U2 small nuclear RNA (snRNA), which is critical for pre-mRNA splicing. mdpi.com

Impact on Ribosomal RNA (rRNA) Biogenesis and Function

The incorporation of 5-FU into ribosomal RNA (rRNA) has a profound impact on ribosome biogenesis and function. nih.govdntb.gov.ua While the transcription of precursor rRNA species may remain unaffected, the processing of these precursors into mature 28S, 18S, and 5.8S rRNA is significantly impaired by 5-FU. oup.comresearchgate.net This disruption of rRNA maturation is a critical aspect of 5-FU's mechanism of action. mdpi.com

Recent research has highlighted that this interference with rRNA processing is a key driver of 5-FU's toxicity. oup.com The drug's effects are not limited to processing, as it also leads to the hypomodification of newly transcribed mature rRNA, particularly affecting pseudouridine (B1679824) (Ψ) and ribose methylations. oup.com

A significant consequence of 5-FU treatment is the creation of "fluorinated ribosomes," where 5-FU is incorporated into the rRNA of mature, translationally active ribosomes. nih.govresearchgate.netbiorxiv.org This has been observed in cancer cell lines, colorectal xenografts, and even in tumors from patients treated with 5-FU-based therapies. biorxiv.org The presence of 5-FU in rRNA alters the ribosome's ability to translate messenger RNA (mRNA). biorxiv.org

These fluorinated ribosomes exhibit altered translational properties, leading to a reprogramming of protein synthesis. biorxiv.orgresearchgate.net This translational reprogramming is thought to be a mechanism that contributes to the cell's response to the drug. nih.govdntb.gov.uaresearchgate.net Studies have shown that fluorinated ribosomes can selectively translate certain mRNAs, potentially contributing to drug tolerance. biorxiv.org This altered translational machinery represents an additional layer to the complex mechanism of action of 5-FU. biorxiv.org

Effects on Transfer RNA (tRNA) and Other RNA Species

This compound significantly impacts various types of RNA, contributing to its cytotoxic effects. Its incorporation into RNA disrupts the normal processing and function of ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). oncotarget.complos.org

The incorporation of 5-FU into tRNA can inhibit tRNA-modifying enzymes. nih.gov Specifically, 5-FU-containing tRNA can form stable complexes with tRNA pseudouridine synthase and tRNA 5-methyluridine-methyltransferase, leading to the inhibition of their enzymatic activities. plos.orgnih.gov This inhibition and the sequestration of tRNA molecules may lead to an increase in the transcription of tRNA genes as a cellular response. plos.orgnih.gov The lack of these modifications can destabilize tRNA structure, particularly at higher temperatures. nih.gov

Beyond tRNA, 5-FU also affects rRNA processing. oup.com It impairs the maturation of precursor rRNA into its mature forms (28S, 18S, and 5.8S rRNA). oup.com Furthermore, there is evidence that 5-FU inhibits the splicing of pre-mRNA by affecting the pseudouridylation of U2 snRNA. mdpi.com The disruption of post-transcriptional modification of tRNAs and the assembly of snRNA/protein complexes further contributes to the inhibition of pre-mRNA splicing. mdpi.com Recent findings also suggest that the incorporation of 5-FU into rRNA creates "fluorinated ribosomes" that can lead to translational reprogramming. nih.govoup.com

Perturbation of Cellular RNA Metabolism and Stress Granule Assembly

A significant consequence of this cellular stress is the formation of stress granules (SGs). nih.govresearchgate.net SGs are cytoplasmic aggregates of stalled messenger ribonucleoproteins (mRNPs) that form in response to environmental stressors, serving a protective role for the cell. researchgate.net Treatment with 5-FU has been shown to induce the de novo assembly of SGs. nih.govnih.gov The mechanism behind this involves the activation of protein kinase R (PKR), which leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical step for SG assembly. nih.govfrontiersin.orgresearchgate.net

Furthermore, 5-FU can alter the dynamics of SG assembly and disassembly under other stress conditions. nih.govnih.gov For instance, it can enhance SG formation when cells are under oxidative stress. researchgate.net Interestingly, research has identified the protein RACK1, which is involved in cell survival and apoptosis, as a component of SGs induced by 5-FU. nih.govresearchgate.net The formation of SGs is linked to the incorporation of 5-FU into RNA, not DNA. nih.govnih.gov

Induction of Cellular Responses

Cell Cycle Perturbations and Arrest (G1/S and G2/M phases)

This compound is known to cause significant disruptions in the cell cycle, primarily leading to arrest in the G1/S and S phases. mdpi.com By inhibiting DNA synthesis, 5-FU prevents cells from progressing through the S phase, where DNA replication occurs. mdpi.com This disruption can also lead to a reduction in the population of cells in the G2/M phase. mdpi.com

The DNA damage caused by 5-FU activates checkpoint signaling pathways, including the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. plos.orgmdpi.com These kinases, in turn, activate effector checkpoint kinases Chk1 and Chk2. mdpi.com This activation stalls the cell cycle to allow time for DNA repair. mdpi.combiorxiv.org Specifically, the activation of the ATM/ATR-mediated Chk1/Chk2 pathway can lead to S and G2/M phase arrest. mdpi.com Some studies have indicated that resistant cells may exhibit an increased G1 checkpoint stringency, delaying their entry into the S-phase. aacrjournals.org

Apoptosis Induction Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, through multiple pathways. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.govspandidos-publications.com Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered by 5-FU. scirp.org

The intrinsic pathway involves the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. nih.govresearchgate.netresearchgate.net 5-FU can modulate the expression of these proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govnih.gov The ratio of these proteins can influence a cell's sensitivity to 5-FU. nih.gov The Bcl-2 family protein BOK has also been identified as a positive regulator of 5-FU's chemotherapeutic conversion and its downregulation is associated with resistance. pnas.org The release of cytochrome c from the mitochondria, a key event in the intrinsic pathway, activates caspase-9, which in turn activates downstream executioner caspases like caspase-3. oncotarget.comnih.govspandidos-publications.comscirp.org

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as Fas. scirp.org 5-FU treatment has been shown to increase the expression of Fas. scirp.org This engagement of death receptors leads to the activation of caspase-8, which can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to amplify the mitochondrial apoptotic signal. scirp.org

The tumor suppressor protein p53 also plays a significant role in 5-FU-induced apoptosis, often acting as a facilitator of cell death. oncotarget.commdpi.com In response to cellular stress from 5-FU, p53 can be upregulated, contributing to the activation of pro-apoptotic pathways. scirp.orgnih.gov However, 5-FU can induce apoptosis in cells with both wild-type and mutant p53. nih.gov

Autophagy Modulation

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. In the context of 5-FU treatment, autophagy can have a dual role, acting as either a pro-survival or a pro-death mechanism depending on the cellular context. frontiersin.orgnih.gov

In many cases, autophagy is induced as a protective response to the stress caused by 5-FU, and inhibiting autophagy can enhance the drug's cytotoxic effects. nih.govspandidos-publications.combiomolther.org This pro-survival role is often seen as a mechanism of chemoresistance. nih.gov However, in some instances, particularly in cells where apoptosis is defective, 5-FU can induce autophagic cell death, thereby inhibiting cell proliferation. frontiersin.orgnih.gov

Several signaling pathways are implicated in the modulation of autophagy by 5-FU. The p53-AMPK-mTOR pathway is one such mechanism, where genotoxic stress from 5-FU increases p53 expression, which in turn activates AMPK and inhibits mTOR, a key negative regulator of autophagy. nih.gov Another pathway involves the release of High Mobility Group Box 1 (HMGB1), an inflammatory molecule that can promote autophagy. frontiersin.org Additionally, 5-FU has been shown to suppress miR-30, leading to the upregulation of Beclin-1 and the induction of autophagic cell death. frontiersin.org

The interplay between apoptosis and autophagy is complex, with the simultaneous activation of both processes being observed in some cases. juniperpublishers.com The balance between these two pathways can be a critical determinant of cell fate following 5-FU treatment. researchgate.net

Reactive Oxygen Species (ROS) Production

Treatment with this compound can lead to an increase in the production of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. plos.org This elevation in ROS can contribute to the drug's cytotoxic effects. plos.org

The generation of ROS is often associated with the induction of apoptosis. nih.gov In some cancer cells, combining 5-FU with compounds that increase ROS production can enhance its cytotoxicity. nih.gov For example, the antioxidant N-acetylcysteine has been shown to prevent the increase in ROS in endothelial cells treated with 5-FU. plos.org

In the context of chemoresistance, some cancer cells can adapt to higher levels of ROS by increasing their antioxidant systems to mitigate oxidative stress. nih.govresearchgate.net However, this balance is delicate, and further increasing ROS levels can overcome this resistance. nih.govresearchgate.netinforang.com In some cases, ROS production is linked to the induction of cytotoxic autophagy. nih.govbiomolther.org For instance, in 5-FU resistant colon cancer cells, ROS produced by the enzyme dual oxidase 2 (DUOX2) has been shown to promote epithelial-mesenchymal transition (EMT), a process linked to metastasis and chemoresistance. nih.gov

Mechanisms of 5 Fluorouracil Resistance

Alterations in Drug Metabolism and Transport

The efficacy of 5-FU is heavily dependent on its intracellular concentration and conversion into active metabolites. oaepublish.com Consequently, changes in the proteins and enzymes that metabolize and transport 5-FU are key mechanisms of resistance.

Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Overexpression and Enhanced Catabolic Activity

Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-FU. nih.govmdpi.com It converts 5-FU to an inactive metabolite, 5,6-dihydro-5-fluorouracil (DHFU). mdpi.comnih.gov This catabolic process is highly efficient, with over 80% of an administered 5-FU dose being degraded by DPD, primarily in the liver. nih.govmdpi.comnih.gov

Overexpression of DPD in tumor cells leads to rapid degradation of 5-FU, reducing its bioavailability and thereby diminishing its cytotoxic effects. nih.govsemanticscholar.org Increased intratumoral DPD expression is correlated with 5-FU resistance. mdpi.com For instance, some cancer cell lines with DPD overexpression have demonstrated a significant increase in resistance to 5-FU. nih.gov This enhanced catabolic activity is a critical factor in both intrinsic and acquired resistance to 5-FU. semanticscholar.org The subsequent metabolites, α-fluoro-β-ureidopropionic acid (FUPA) and α-fluoro-β-alanine (FBAL), are the result of further breakdown by dihydropyrimidinase and β-ureidopropionase, respectively. mdpi.com

The expression of the gene encoding DPD, DPYD, can be influenced by various factors. In some cancer cells, the levels of certain microRNAs, such as miR-134, miR-27b, and miR-27a, are altered, leading to DPD overexpression. nih.govresearchgate.net Additionally, hypoxic conditions within the tumor microenvironment can induce DPD expression in tumor-associated macrophages, contributing to chemoresistance. aacrjournals.org

Uridine (B1682114) Monophosphate Synthase (UMPS) Regulation

Uridine monophosphate synthase (UMPS) is a bifunctional enzyme that plays a role in the anabolic metabolism of 5-FU, converting it to its active metabolites. oaepublish.com BOK, a pro-apoptotic protein, has been identified as a positive regulator of UMPS in the context of 5-FU metabolism. nih.gov Inhibition or diminished levels of BOK can lead to decreased sensitivity of tumor cells to 5-FU treatment, suggesting a feedback mechanism for cell survival. nih.gov

Altered Drug Influx and Efflux Mechanisms

The accumulation of 5-FU within cancer cells is a crucial determinant of its therapeutic efficacy. nih.gov Resistance can arise from both reduced drug uptake and increased drug export. wjgnet.comnih.gov

Drug Influx: The entry of 5-FU into cells is facilitated by nucleoside transporters from the solute carrier (SLC) superfamily, specifically the concentrative nucleoside transporters (CNTs) of the SLC28 family and the equilibrative nucleoside transporters (ENTs) of the SLC29 family. nih.gov Reduced expression or function of these transporters can limit the intracellular concentration of 5-FU, thereby conferring resistance. mdpi.com

Drug Efflux: Increased efflux of 5-FU and its metabolites from cancer cells is a major mechanism of resistance. wjgnet.comnih.gov This process is primarily mediated by ATP-binding cassette (ABC) transporters, which act as unidirectional efflux pumps. nih.govmdpi.com Overexpression of ABC transporter proteins, such as P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP), can actively pump 5-FU out of the cell, reducing its intracellular concentration and cytotoxic effect. nih.govmdpi.com

Target Enzyme Modifications and Compensatory Pathways

The primary target of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), is the enzyme thymidylate synthase (TS). mdpi.comnih.gov Alterations in this enzyme or the pathways that compensate for its inhibition are central to 5-FU resistance.

Thymidylate Synthase (TS) Overexpression and Gene Amplification (TYMS)

Thymidylate synthase (TS) is a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.govnih.gov The active metabolite of 5-FU, FdUMP, inhibits TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF). oaepublish.commdpi.com

Overexpression of TS is a widely recognized and major molecular mechanism of both intrinsic and acquired resistance to 5-FU. oaepublish.comnih.govamegroups.org When TS levels are elevated, the amount of FdUMP may be insufficient to inhibit all available enzyme, allowing DNA synthesis to proceed. researchgate.net This overexpression can result from several mechanisms, including the amplification of the TYMS gene, which encodes for TS. mdpi.comnih.gov Increased TS gene amplification leads to higher levels of both TS mRNA and protein, contributing significantly to resistance. mdpi.com Studies have shown a direct correlation between increased TS expression and resistance to 5-FU in various cancer types. amegroups.orgaacrjournals.org

Thymidylate Synthase mRNA Translational Autoregulation

A fascinating mechanism of 5-FU resistance involves the autoregulation of TS protein translation. mdpi.com The TS protein, in its free, ligand-unbound state, can bind to its own mRNA. mdpi.comnih.govacs.org This binding represses the translation of the TYMS mRNA, creating a negative feedback loop that controls TS protein levels. nih.govacs.org

When cells are treated with 5-FU, the resulting FdUMP binds to the TS enzyme. nih.govacs.org This binding prevents the TS protein from interacting with its own mRNA. mdpi.comacs.org The disruption of this interaction leads to a translational derepression, resulting in the upregulation and overproduction of the TS enzyme. mdpi.comacs.org This increased synthesis of TS can counteract the inhibitory effects of 5-FU, representing a key mechanism of acquired resistance. nih.govportlandpress.com

Mutations in DPYD Gene

The gene DPYD encodes the enzyme dihydropyrimidine dehydrogenase (DPD), which is the initial and rate-limiting enzyme in the catabolic pathway of 5-FU. nih.govmedscape.com DPD converts approximately 80-85% of administered 5-FU into its inactive metabolite, dihydrofluorouracil (DHFU). medscape.comnih.gov Genetic variations within the DPYD gene can lead to DPD deficiency, resulting in reduced or absent enzyme activity. nih.gov Consequently, individuals with these mutations cannot metabolize 5-FU at normal rates, leading to a higher concentration of the drug and its anabolic metabolites, which, while associated with severe toxicity, is also a mechanism of cellular resistance to standard dosing paradigms due to altered pharmacokinetics. nih.govnih.gov

Partial DPD deficiency is relatively common, with a prevalence of approximately 3-5% in certain populations, while complete DPD deficiency is rare, occurring in about 0.2% of the general population. nih.gov Several DPYD variants have been identified as significant contributors to altered 5-FU metabolism.

Key DPYD Variants Associated with Altered 5-FU Metabolism:

| Variant Name | Nucleotide Change | Consequence | Impact on DPD Activity |

| DPYD2A | c.1905+1G>A | Splicing defect leading to exon 14 skipping. medscape.com | Leads to a non-functional, truncated protein and partial DPD deficiency. medscape.comnih.gov |

| DPYD13 | c.1679T>G | I560S amino acid change. aacrjournals.org | Consistently contributes to 5-FU toxicity, indicating reduced enzyme function. aacrjournals.org |

| c.2846A>T | c.2846A>T | D949V amino acid change. | Associated with decreased DPD activity and increased risk of toxicity. medscape.com |

| c.1156G>T | 1156G>T | G386V amino acid change. | A heterozygous mutation reported in a patient with low DPD activity. iiarjournals.org |

| S534N & C29R | Not specified | Amino acid substitutions. | Showed significantly higher enzymatic activity compared to wild type in one study. nih.gov |

The DPYD2A variant is one of the most well-characterized mutations, resulting in a non-functional enzyme and is a known risk factor for severe 5-FU toxicity. medscape.com Similarly, the DPYD13 variant has been linked to reduced DPD function. nih.gov Inactivation of just one DPYD allele can sufficiently decrease DPD expression to cause significant side effects. iiarjournals.org Conversely, some variants, such as S534N, have been shown to increase DPD enzyme activity, which could theoretically lead to faster drug degradation and reduced therapeutic efficacy, a form of resistance. nih.govaacrjournals.org

Altered Thymidine (B127349) Phosphorylase Expression

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), plays a dual and complex role in 5-FU metabolism and resistance. mdpi.comiiarjournals.org TP is involved in the anabolic activation of 5-FU by converting it to 5-fluoro-2'-deoxyuridine (B1346552) (FdU), a precursor to the active metabolite FdUMP. mdpi.comnih.gov This conversion is part of the TP-thymidine kinase (TK) pathway. nih.gov

The role of TP expression in 5-FU resistance is context-dependent and appears contradictory in different studies:

Suppressed TP Expression: Reduced TP levels can be a mechanism of resistance. mdpi.com Since TP facilitates one of the activation pathways of 5-FU, its downregulation would lead to decreased production of cytotoxic metabolites. mdpi.com The expression of TP itself can be regulated by epigenetic factors; methylation of the promoter region can decrease its expression, potentially contributing to 5-FU resistance. iiarjournals.org

Elevated TP Expression: Conversely, high levels of TP have also been associated with decreased response to 5-FU. oaepublish.com This may occur because TP can also catalyze the degradation of 5-FU's active metabolites. oaepublish.com For instance, TP-mediated degradation of trifluorothymidine (TFT), another fluoropyrimidine, limits its activity. oaepublish.com

This paradoxical role suggests that the net effect of TP expression on 5-FU sensitivity may depend on the balance between its anabolic and catabolic activities within the specific metabolic context of the cancer cell. oaepublish.comnih.gov

Ribonucleotide Reductase (RR) Changes

Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides (dNTPs) from ribonucleotides. mdpi.com It is essential for DNA synthesis and repair. mdpi.com RR is also involved in the anabolic activation of 5-FU. After 5-FU is converted to fluorouridine diphosphate (B83284) (FUDP), RR reduces FUDP to fluorodeoxyuridine diphosphate (FdUDP), a precursor to the active, DNA-damaging metabolites FdUMP and FdUTP. oaepublish.comfrontiersin.org

Alterations in RR activity or expression can contribute to 5-FU resistance.

Decreased RR Activity: Reduced RR activity can impair the conversion of FUDP to FdUDP, leading to lower intracellular levels of the active metabolite FdUMP. oaepublish.com Studies in xenograft tumors have demonstrated an association between decreased RR activity and 5-FU resistance. oaepublish.com

Increased RR Expression: Elevated expression of the RR subunits, such as RRM1 and RRM2, can also confer resistance to genotoxic agents, including 5-FU. mdpi.com Higher levels of RR may enhance the cell's capacity to produce dNTPs, thereby diluting the inhibitory effect of FdUMP on thymidylate synthase and overcoming the nucleotide pool imbalance induced by 5-FU. Overexpression of either subunit is often predictive of a poor response to chemotherapy. mdpi.com

Therefore, the role of RR in 5-FU resistance is multifaceted, with both decreased and increased activity potentially contributing to a resistant phenotype depending on the specific cellular context and dominant resistance mechanism. oaepublish.commdpi.comnii.ac.jp

Cellular Bypass and Repair Mechanisms

DNA Damage Repair Pathways

A primary mechanism of 5-FU's cytotoxicity involves the misincorporation of its metabolites, FdUTP and FUTP, into DNA and RNA, respectively, leading to DNA damage. mdpi.commdpi.com Consequently, the cell's ability to repair this damage is a crucial determinant of its sensitivity to the drug. Enhanced DNA damage repair is a key mechanism of 5-FU resistance. mdpi.comaacrjournals.org

The main repair pathways implicated in mitigating 5-FU-induced damage are:

Base Excision Repair (BER): The BER pathway is primarily responsible for repairing the damage caused by the incorporation of fluoropyrimidines into DNA. mdpi.comaacrjournals.org Key enzymes in this pathway, such as apurinic/apyrimidinic endonuclease 1 (APE1), recognize and excise the abnormal bases. aacrjournals.org Increased BER activity can efficiently remove 5-FU-induced lesions, reducing the drug's effectiveness. mdpi.com Studies have shown that downregulating APE1 can significantly increase the sensitivity of cancer cells to 5-FU, particularly in cells with a defective mismatch repair system. aacrjournals.org

Mismatch Repair (MMR): The MMR pathway also plays a role in recognizing and repairing DNA lesions caused by 5-FU. mdpi.comnih.gov However, its role is complex, as some cancers with defective MMR (dMMR) show intrinsic resistance to 5-FU. aacrjournals.org In these cases, resistance may be driven by an increased reliance on other repair pathways like BER. aacrjournals.org

Checkpoint Signaling: Both the ATR and ATM checkpoint signaling pathways are activated in response to the genotoxic damage caused by 5-FU and its derivatives. plos.org These pathways can promote cell survival by halting the cell cycle to allow for DNA repair. plos.org

Enhanced capacity of these repair systems allows cancer cells to tolerate the DNA damage inflicted by 5-FU, ultimately leading to resistance. mdpi.comnih.gov

Salvage Pathways for Nucleotide Synthesis

5-FU primarily exerts its cytotoxic effect by inhibiting thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines, specifically dTMP. mdpi.com This leads to a depletion of the nucleotide pool required for DNA replication. mdpi.com However, cells possess an alternative route for nucleotide production known as the salvage pathway. cancerscience.net This pathway recycles pre-existing nucleosides and nucleobases from degraded DNA and RNA or from the extracellular environment to synthesize nucleotides. mdpi.com

Cancer cells, with their high proliferative rate, can exploit the salvage pathway to circumvent the blockade of de novo synthesis imposed by 5-FU. mdpi.comcancerscience.net By upregulating the salvage pathway, cancer cells can maintain a sufficient supply of nucleotides for DNA synthesis and repair, thereby undermining the efficacy of 5-FU. cancerscience.net This ability to switch between de novo and salvage pathways makes cancer cells highly adaptable to chemotherapeutic stress. mdpi.com For example, the synthesis of dTMP can occur through the salvage pathway without involving TS, rendering cells less susceptible to TS inhibitors like FdUMP. nih.gov The downregulation of nucleotide salvage pathway components has been identified as a potential mechanism of resistance to certain antimetabolites that require this pathway for their activation. biorxiv.org

Genomic and Epigenetic Mechanisms of Resistance

Resistance to 5-FU is not only driven by changes in specific enzymes or pathways but also by broader genomic and epigenetic alterations that reprogram gene expression. nih.govmdpi.com These heritable changes can alter the chromatin structure and the accessibility of DNA, leading to dysregulated expression of genes critical for drug response. nih.govfrontiersin.org

Genomic Mechanisms:

Gene Amplification: A well-established mechanism of acquired resistance is the amplification of the TYMS gene, which encodes for thymidylate synthase (TS), the primary target of 5-FU. mdpi.com This amplification leads to the overproduction of TS protein, which effectively titrates out the inhibitory FdUMP metabolite, requiring higher drug concentrations to achieve a therapeutic effect. mdpi.com

Epigenetic Mechanisms:

DNA Methylation: Aberrant DNA methylation patterns, particularly in the promoter regions of genes, can lead to the silencing of tumor suppressor genes or the altered expression of genes involved in 5-FU metabolism. nih.gov For example, hypermethylation of the TYMP promoter can suppress its expression, contributing to resistance. iiarjournals.org Conversely, demethylating agents have been shown to increase TYMP expression and sensitize cells to 5-FU. iiarjournals.org

Histone Modifications: Changes in histone acetylation and methylation can alter chromatin accessibility and gene transcription. nih.gov Histone deacetylase (HDAC) inhibitors have been shown to enhance 5-FU cytotoxicity by downregulating TS expression. mdpi.com Dysregulation of histone-modifying enzymes, such as INO80C, HDAC6, and KDM5A, has been identified in 5-FU-resistant cells. frontiersin.org

Non-coding RNAs: MicroRNAs (miRNAs) and long non-coding RNAs (lncRNAs) have emerged as crucial regulators of 5-FU resistance. frontiersin.orgwjgnet.com They can modulate the expression of key target genes involved in apoptosis, cell cycle, and drug metabolism. For instance, miR-21 overexpression can induce chemoresistance by inhibiting apoptosis. wjgnet.com Integrated analysis of chromatin accessibility and transcriptome data has revealed extensive reprogramming in 5-FU-resistant cells, identifying numerous differentially expressed mRNAs, lncRNAs, and miRNAs, and highlighting critical signaling pathways like p53 and mTOR. frontiersin.org

These genomic and epigenetic alterations contribute to a complex and stable resistant phenotype, allowing cancer cells to survive and proliferate despite 5-FU treatment. nih.govresearchgate.net

Non-coding RNA Dysregulation (miRNAs, lncRNAs)

Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are crucial regulators of gene expression and have been increasingly implicated in 5-FU resistance. oaepublish.com Their dysregulation can impact numerous cellular processes, including drug metabolism, apoptosis, and cell cycle control, by modulating the expression of target genes. nih.govoaepublish.com

Numerous miRNAs have been found to be either overexpressed or downregulated in gastrointestinal cancers, contributing to 5-FU chemoresistance by binding to specific messenger RNAs (mRNAs) and altering their expression. oaepublish.com Similarly, lncRNAs can act as molecular sponges for miRNAs, thereby influencing the expression of proteins involved in drug resistance pathways. oaepublish.com The interplay between these ncRNAs creates complex regulatory networks that can either promote or suppress the sensitivity of cancer cells to 5-FU. nih.gov

Specific lncRNAs (e.g., HOTAIRM1, HOTAIR) and their Regulatory Networks in Resistance

Specific lncRNAs have been identified as key players in the development of resistance to 5-FU.

HOTAIRM1 (HOXA Transcript Antisense RNA, Myeloid-Specific 1): Lower levels of HOTAIRM1 are observed in 5-FU-resistant colorectal cancer (CRC) tissues and cell lines. mdpi.commdpi.com This lncRNA is thought to function as a tumor suppressor in the context of 5-FU resistance. jcimcr.org Its overexpression has been shown to reduce cell viability, migration, and invasion in resistant CRC cells. mdpi.comjcimcr.org The mechanism of action for HOTAIRM1 involves acting as a molecular sponge for miR-17-5p, which in turn leads to the upregulation of its target, B-cell translocation gene 3 (BTG3). mdpi.comfrontiersin.org This pathway ultimately inhibits multi-drug resistance. jcimcr.org

HOTAIR (HOX Transcript Antisense RNA): In contrast to HOTAIRM1, high levels of HOTAIR are associated with a poor response to 5-FU-based chemotherapy in CRC patients. mdpi.comnih.gov Overexpression of HOTAIR inhibits the cytotoxic effects of 5-FU. mdpi.com It contributes to 5-FU resistance by negatively regulating the expression of miR-218. oaepublish.comnih.govnih.gov This is achieved by recruiting the enhancer of zeste homolog 2 (EZH2) to the miR-218 promoter, leading to its suppression. nih.gov The downregulation of miR-218 subsequently activates the NF-κB signaling pathway, which is involved in promoting cell survival and resistance. oaepublish.comnih.govnih.gov Furthermore, HOTAIR has been shown to promote the expression of thymidylate synthase (TS), a key enzyme in the 5-FU metabolic pathway and a primary target of the drug. nih.gov

The following table summarizes the roles of these lncRNAs in 5-FU resistance:

| lncRNA | Expression in 5-FU Resistant Cells | Role in Resistance | Regulatory Network |

| HOTAIRM1 | Decreased mdpi.commdpi.com | Tumor Suppressor jcimcr.org | Sponges miR-17-5p, upregulating BTG3 mdpi.comfrontiersin.org |

| HOTAIR | Increased nih.govfrontiersin.org | Oncogenic | Suppresses miR-218, activating NF-κB/TS signaling oaepublish.comnih.govnih.gov |

Gene Expression Profiling in 5-Fluorouracil Resistant Cellular Models

Gene expression profiling of 5-FU-resistant cancer cell lines has revealed significant changes in the expression of numerous genes compared to their sensitive counterparts. researchgate.net These studies help to identify the molecular pathways that are altered during the development of resistance.

In one study comparing sensitive and resistant colon cancer cells, 330 genes were found to have significantly altered expression, with the majority of these changes occurring in the early to intermediate stages of resistance development. researchgate.net These genes were primarily involved in:

Signal transduction

Cell adhesion

Cytoskeleton organization

Apoptotic response

Cell cycle control

Drug transport

Fluoropyrimidine metabolism

DNA repair

A specific set of 33 genes was able to distinguish all resistant subclones from the original sensitive cells. researchgate.net Another genome-wide analysis of 5-FU-resistant human colon cancer cells identified 207 differentially expressed genes when comparing sorted CD133+ cells with 5-FU-selected cells. oncotarget.com

Furthermore, analysis of multiple 5-FU-resistant cancer cell lines identified a set of 29 unique genes whose expression pattern could predict 5-FU sensitivity with high accuracy. aacrjournals.org Overexpression of the anti-apoptotic NF-κB p65 and c-Flip genes was also noted in resistant cells. aacrjournals.org Studies have also shown that genes involved in the NOTCH and WNT signaling pathways are differentially expressed in 5-FU-resistant models. researchgate.net

Cell Survival and Signaling Pathway Dysregulation

The development of resistance to 5-FU is intricately linked to the dysregulation of signaling pathways that control cell survival and death. Cancer cells can adapt to the cytotoxic pressure of chemotherapy by activating pro-survival mechanisms and inhibiting cell death processes.

Autophagy as an Acquired Resistance Mechanism

Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. It can have a dual role in cancer, either promoting cell death or acting as a survival mechanism. oaepublish.com In the context of 5-FU resistance, autophagy is often activated as a protective response, allowing cancer cells to withstand the stress induced by the drug. nih.gov This protective autophagy is considered a key mechanism in the development of acquired resistance to 5-FU. nih.govresearchgate.net

The activation of the PI3K/Akt/mTOR signaling pathway can upregulate the formation of autophagosomes, which are key structures in the autophagic process. oaepublish.com This pathway is often hyperactivated in cancer and contributes to chemoresistance, in part, by promoting autophagy. oaepublish.com Studies in various gastrointestinal cancers have shown that inhibiting autophagy can increase apoptosis in cancer cells treated with 5-FU, indicating that autophagy acts as a pro-survival mechanism. nih.gov The lncRNA H19, for example, contributes to 5-FU resistance by sponging miR-194-5p, leading to the upregulation of SIRT1 and the activation of the autophagic pathway. mdpi.com

Evasion of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a primary mechanism by which chemotherapy drugs like 5-FU kill cancer cells. A hallmark of cancer and a critical component of drug resistance is the ability of cancer cells to evade apoptosis. mdpi.comresearchgate.net This evasion is often achieved through the dysregulation of proteins that control the apoptotic process. mdpi.com

Cancer cells can suppress apoptosis by:

Upregulating anti-apoptotic proteins: These include members of the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 itself, Bcl-xL, and Mcl-1. mdpi.comresearchgate.net

Downregulating pro-apoptotic proteins: This includes proteins like Bax and Bim. mdpi.com